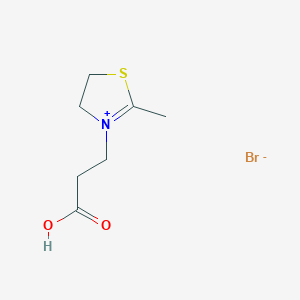
3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide
Overview
Description
3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the condensation of appropriate starting materials under specific conditions. For instance, the condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent can yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide can undergo various types of chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole derivatives to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . They can also act as receptor antagonists or enzyme inhibitors, modulating biochemical pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide include other thiazole derivatives such as:
- 2-Acetylthiazoline
- 1-(4,5-Dihydro-2-thiazolyl)ethanone
- 2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles .
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the bromide ion, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S.BrH/c1-6-8(4-5-11-6)3-2-7(9)10;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSHMAOFCPRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCS1)CCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)


![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-methylaniline;iodide](/img/structure/B3831372.png)
![N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide](/img/structure/B3831379.png)
![3-[6-(1,3-Benzothiazol-2-yl)-2-methyl-3-phenylbenzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B3831385.png)
![4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B3831405.png)
![[2,3,5,6-Tetrahydroxy-4-(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate](/img/structure/B3831406.png)
![[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate](/img/structure/B3831408.png)

![5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B3831419.png)

